VU 1545 VU 1545 VU 1545 is a positive allosteric modulator of metabotropic glutamate receptor type 5 (mGluR-5) (EC50 = 9.6 nM, Ki = 156 nM at rat mGluR-5).
Brand Name: Vulcanchem
CAS No.: 890764-63-3
VCID: VC0546988
InChI: InChI=1S/C22H15FN4O3/c23-18-8-4-5-9-20(18)26-21(14-19(25-26)15-6-2-1-3-7-15)24-22(28)16-10-12-17(13-11-16)27(29)30/h1-14H,(H,24,28)
SMILES: C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F
Molecular Formula: C22H15FN4O3
Molecular Weight: 402.4 g/mol

VU 1545

CAS No.: 890764-63-3

Cat. No.: VC0546988

Molecular Formula: C22H15FN4O3

Molecular Weight: 402.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

VU 1545 - 890764-63-3

Specification

CAS No. 890764-63-3
Molecular Formula C22H15FN4O3
Molecular Weight 402.4 g/mol
IUPAC Name N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide
Standard InChI InChI=1S/C22H15FN4O3/c23-18-8-4-5-9-20(18)26-21(14-19(25-26)15-6-2-1-3-7-15)24-22(28)16-10-12-17(13-11-16)27(29)30/h1-14H,(H,24,28)
Standard InChI Key BRAZLURTFMCAHU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F
Canonical SMILES C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F
Appearance Solid powder

Introduction

Chemical Identity and Discovery of VU 1545

Structural Characteristics

VU 1545 (CAS 890764-63-3) is a synthetic small molecule with the molecular formula C₂₂H₁₅FN₄O₃ . Its structure features a pyrazole ring substituted with a 2-fluorophenyl group at position 1 and a phenyl group at position 3, linked to a 4-nitrobenzamide moiety via an amine bond . The compound’s planar architecture contributes to its high lipophilicity (cLogP = 4.7), which impacts its pharmacokinetic profile . Key structural attributes include:

PropertyValueSource
Molecular weight402.4 Da
Hydrogen bond donors1
Hydrogen bond acceptors5
Rotatable bonds4–5
Topological polar surface area92.7 Ų

The nitro group at the benzamide’s para position is critical for allosteric activity, as its electron-withdrawing nature enhances receptor binding .

Discovery and Development

VU 1545 was identified during a high-throughput screening (HTS) campaign targeting mGlu5 PAMs . Initial hits from a library of 144,475 compounds were refined using quantitative structure-activity relationship (QSAR) models, leading to the optimization of the pyrazol-5-yl-benzamide scaffold . Despite its high in vitro potency (EC₅₀ = 9.6 nM at rat mGlu5), VU 1545’s poor aqueous solubility and high cLogP (>4.5) limited its utility in vivo . Subsequent analogs, such as VU-29 and CDPPB, sought to address these issues but retained structural similarities to VU 1545 .

Pharmacological Profile and Mechanism of Action

Allosteric Modulation of mGlu5

VU 1545 binds to an allosteric site on mGlu5, distinct from the orthosteric glutamate-binding domain, enhancing receptor sensitivity to endogenous glutamate . Key pharmacological parameters include:

ParameterValueSource
EC₅₀ (rat mGlu5)9.6 nM
Kᵢ (rat mGlu5)156 nM
Cooperativity factor15–20-fold

The compound’s positive cooperativity shifts the glutamate concentration-response curve leftward, amplifying receptor activation without intrinsic agonist activity . This property makes VU 1545 valuable for studying synaptic plasticity and neuronal excitability .

Selectivity and Off-Target Effects

Research Applications and Experimental Findings

In Vitro Studies

In rat cortical astrocytes, VU 1545 potentiated glutamate-induced calcium mobilization with an EC₅₀ of 9.6 nM, confirming its role in enhancing mGlu5-mediated signaling . Comparative studies with CDPPB revealed that VU 1545’s nitro group improves binding affinity but exacerbates solubility challenges . Electrophysiological recordings in subthalamic nucleus (STN) neurons demonstrated that VU 1545 enhances mGlu5-dependent depolarization, validating its utility in native tissue models .

Comparative Analysis with Other mGlu5 PAMs

Structural and Functional Analogues

VU 1545 belongs to a broader class of pyrazolyl-benzamide PAMs, including:

CompoundEC₅₀ (nM)cLogPKey Modification
VU 15459.64.74-Nitrobenzamide
VU-29244.2Des-fluoro substituent
CDPPB3203.83-Cyano substitution

Removal of the 2-fluorophenyl group (as in VU-29) reduced potency but improved metabolic stability . Conversely, CDPPB’s cyano group enhanced solubility while maintaining moderate efficacy .

Challenges and Future Directions

Physicochemical Limitations

VU 1545’s high lipophilicity (cLogP >4.5) and low aqueous solubility (<1 µM) pose formulation challenges . Strategies such as prodrug derivatization or nanoparticle encapsulation have been proposed to improve bioavailability .

Toward Clinical Translation

Recent efforts focus on hybrid molecules combining VU 1545’s benzamide core with fragments from other PAM scaffolds (e.g., ADX-47273) . Computational modeling predicts that introducing polar substituents at the pyrazole’s 4-position could reduce cLogP while preserving affinity .

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